molecular formula C24H25N5O3S B12008972 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B12008972
M. Wt: 463.6 g/mol
InChI Key: YFTIPHMCZCDJKT-UHFFFAOYSA-N
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Description

This compound is a purine-based derivative characterized by a 1,3-dimethyl-2,6-dioxo-tetrahydro-purin-8-yl core functionalized with a 3-phenylpropyl group at position 7 and a sulfanyl-linked N-phenylacetamide moiety at position 8. Its molecular formula is C₂₄H₂₅N₅O₃S, with an average molecular mass of 463.556 g/mol and a monoisotopic mass of 463.167811 g/mol . The purine scaffold is substituted with two methyl groups (positions 1 and 3), two ketone groups (positions 2 and 6), and a 3-phenylpropyl chain (position 7), while the sulfanylacetamide group introduces a thioether linkage and a phenyl-substituted acetamide. The ChemSpider ID is 2398175, and it is registered under MDL number MFCD02737562 .

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C24H25N5O3S/c1-27-21-20(22(31)28(2)24(27)32)29(15-9-12-17-10-5-3-6-11-17)23(26-21)33-16-19(30)25-18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3,(H,25,30)

InChI Key

YFTIPHMCZCDJKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated purine derivative.

    Amidation: The final step involves the formation of the N-phenylacetamide moiety through an amidation reaction, typically using acetic anhydride and aniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings and the purine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of purine compounds exhibit antiviral properties. The specific compound has been studied for its ability to inhibit viral replication mechanisms. For instance, certain structural modifications have shown promise in targeting viral enzymes essential for replication, making them potential candidates for antiviral drug development .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies suggest that purine derivatives can interfere with nucleic acid synthesis in cancer cells, leading to apoptosis. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines .

Biochemical Applications

Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in nucleotide metabolism. This inhibition can be leveraged to design drugs that target specific metabolic pathways in diseases such as cancer and viral infections . For example, it has been shown to inhibit enzymes like dihydrofolate reductase and thymidylate synthase which are critical in DNA synthesis.

Modulation of Cellular Signaling Pathways
Recent studies have highlighted the role of purine derivatives in modulating signaling pathways within cells. The compound can influence pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival. This modulation can provide insights into developing therapies for conditions characterized by dysregulated signaling pathways .

Pharmacological Insights

Analgesic and Anti-inflammatory Effects
Preliminary research suggests that the compound may possess analgesic and anti-inflammatory properties. Animal models have indicated a reduction in pain responses when treated with this compound, suggesting its potential use in managing pain and inflammation-related conditions .

Neuroprotective Effects
There is emerging evidence that purine derivatives may offer neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

  • Study on Antiviral Efficacy : A study published in ChemRxiv demonstrated that a related purine derivative effectively inhibited the replication of the influenza virus in vitro. The results indicated a significant reduction in viral load when treated with the compound compared to controls .
  • Cancer Cell Line Research : Research conducted on breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours of exposure. The mechanism was attributed to apoptosis induced by DNA damage response activation .
  • Inflammation Model Study : In a rat model of arthritis, administration of the compound led to a marked decrease in inflammatory markers and pain scores compared to untreated animals, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The purine core allows it to mimic natural nucleotides, enabling it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The sulfanyl and phenylacetamide groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

  • Molecular Formula : C₃₀H₄₄N₅O₃S
  • Key Structural Differences :
    • Substitution at position 7 with a hexadecyl chain (C₁₆H₃₃) instead of 3-phenylpropyl.
    • Increased hydrophobicity due to the long alkyl chain, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Other Purine Derivatives

Purine analogues with modifications at positions 2, 6, or 8 (e.g., thioether vs.

Acetamide Derivatives with Heterocyclic Cores

Triazole-Linked Analogues (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)

  • Molecular Formula : C₂₁H₁₈N₅O₃ (e.g., compound 6a in )
  • Key Structural Differences :
    • Replacement of the purine core with a 1,2,3-triazole ring .
    • Presence of a naphthalenyloxy-methyl group instead of the 3-phenylpropyl chain.
  • Functional Impact :
    • The triazole ring introduces distinct π-π stacking and dipole interactions compared to the purine system.
    • IR data for compound 6b (C₂₁H₁₈N₅O₄) reveals a C=O stretch at 1682 cm⁻¹ , slightly higher than the purine analogue’s ketone groups, suggesting altered electronic environments .
    • NMR data (e.g., δ 5.38 ppm for –NCH₂CO–) highlights conformational flexibility in the acetamide linker .

Non-Purine Acetamides (Pharmacopeial Examples)

  • Example: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Molecular Formula: C₃₁H₃₇N₃O₄ Key Differences:
  • A peptide-like backbone with stereochemical complexity, contrasting with the planar purine system.
  • Substituents like 2,6-dimethylphenoxy and acetamido groups introduce steric hindrance and polar interactions absent in the target compound .

Comparative Data Table

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Evidence Source
Target Compound C₂₄H₂₅N₅O₃S 463.556 3-Phenylpropyl, N-phenyl Purine, thioether, acetamide
7-Hexadecyl Purine Analogue C₃₀H₄₄N₅O₃S ~563.77 (estimated) Hexadecyl Purine, thioether, acetamide
Triazole Derivative (6b) C₂₁H₁₈N₅O₄ 404.40 Naphthalenyloxy-methyl, nitro Triazole, ether, acetamide
Pharmacopeial Example (Compound g) C₃₁H₃₇N₃O₄ 515.65 2,6-Dimethylphenoxy, diphenyl Acetamide, hydroxy, oxazinan

Research Findings and Implications

  • Synthetic Routes :
    • The target compound’s synthesis likely involves purine alkylation and thiol substitution, whereas triazole analogues (e.g., 6a–6c ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described in .
  • Physicochemical Properties :
    • The 3-phenylpropyl group in the target compound balances hydrophobicity and aromatic interactions, contrasting with the hexadecyl analogue’s extreme lipophilicity .
  • Biological Relevance: Purine derivatives often target adenosine receptors or kinases. The triazole analogues, with their naphthalene groups, may prioritize intercalation or π-stacking with biomolecules .

Biological Activity

2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula

The molecular formula of the compound is C23H30N6O3SC_{23}H_{30}N_{6}O_{3}S with a molecular weight of approximately 438.5 g/mol. The structure features a purine core modified with a sulfanyl group and an acetamide moiety, contributing to its diverse biological interactions.

Pharmacological Profile

1. Antimicrobial Activity
Research indicates that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

2. Antifungal Activity
In vitro studies have demonstrated antifungal activity against Candida albicans, suggesting that the compound could be effective in treating fungal infections . The minimum inhibitory concentration (MIC) values were reported to be between 625–1250 µg/mL for certain derivatives.

The biological activity of this compound may be attributed to its interaction with various cellular targets:

  • Receptor Modulation : Similar compounds have been shown to act as antagonists at specific receptor sites, potentially modulating neurotransmitter systems involved in pain and inflammation .
  • Enzyme Inhibition : The compound may inhibit enzymes linked to bacterial cell wall synthesis or metabolic pathways in fungi, thereby exerting its antimicrobial effects .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related purine derivatives found that compounds with similar structures exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The study utilized standard strains and reported significant reductions in bacterial viability upon treatment .

Study 2: Antifungal Screening

In another investigation focusing on antifungal properties, the compound was tested against C. albicans and demonstrated promising results. The study highlighted the importance of structural modifications in enhancing antifungal potency .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialStaphylococcus aureus625 - 1250
AntibacterialPseudomonas aeruginosaNot specified
AntifungalCandida albicansNot specified

Table 2: Structural Modifications and Activity Correlation

Compound VariantModificationObserved Activity
Base CompoundNoneModerate activity
Sulfanyl DerivativeAddition of sulfanyl groupEnhanced activity
Acetamide VariantAddition of acetamide moietySignificant activity

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated in substituted acetamide derivatives (e.g., IR and NMR characterization of analogous triazole-acetamide compounds) . Key parameters include solvent systems (e.g., tert-BuOH:H₂O = 3:1), copper catalysts (e.g., Cu(OAc)₂ at 10 mol%), and reaction monitoring via TLC (hexane:ethyl acetate = 8:2). Recrystallization in ethanol is a standard purification step. Optimize yields by adjusting reaction time (6–8 hours at room temperature) and stoichiometric ratios of intermediates.

Q. How can structural characterization be methodically performed for this compound?

Utilize spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 8.3–8.4 ppm) and carbon signals (e.g., carbonyl carbons at ~165 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for analogous compounds: ~404.1359) .

Q. What safety protocols are critical during handling and storage?

Refer to safety data sheets (SDS) for research-grade chemicals:

  • Use fume hoods for synthesis due to volatile solvents (e.g., ethyl acetate).
  • Store at controlled temperatures (e.g., 2–8°C) in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Employ molecular docking and density functional theory (DFT) to simulate binding affinities. Focus on the purine core and sulfanyl-acetamide moiety, which may interact with enzymes like adenosine receptors or kinases. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:

  • Use uniform cell lines or enzyme batches.
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Design analogs with modifications to:

  • The 3-phenylpropyl group (e.g., substituent effects on lipophilicity).
  • The sulfanyl-acetamide linker (e.g., replacing sulfur with oxygen or methylene). Test analogs in dose-response assays and correlate results with computational descriptors (e.g., LogP, polar surface area) .

Q. What methodologies assess environmental fate and degradation pathways?

Apply OECD guidelines for hydrolysis/photolysis studies :

  • Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers.
  • Analyze degradation products via LC-MS/MS.
  • Model ecotoxicological risks using quantitative structure-activity relationship (QSAR) tools .

Methodological Considerations

Q. How to integrate findings into broader theoretical frameworks (e.g., purine signaling pathways)?

Link experimental data to established mechanisms:

  • Map the compound’s effects on cAMP/PKA signaling using knockout cell lines.
  • Compare its potency to reference inhibitors (e.g., theophylline) in dose-response curves .

Q. What advanced separation techniques purify trace impurities from bulk synthesis?

Use preparative HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% TFA). For chiral impurities, employ chiral stationary phases (e.g., amylose-based) .

Q. How to design robust in vivo studies for pharmacokinetic profiling?

  • Administer the compound via intravenous/oral routes in rodent models.
  • Quantify plasma concentrations using LC-MS/MS.
  • Calculate pharmacokinetic parameters (e.g., t₁/₂, AUC) with non-compartmental analysis .

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